molecular formula C15H20N4O2S B1488591 Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate CAS No. 2097962-54-2

Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1488591
CAS No.: 2097962-54-2
M. Wt: 320.4 g/mol
InChI Key: KWZXZJNNJUJCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate is a privileged chemical intermediate in medicinal chemistry, primarily serving as a key precursor in the synthesis of potent and selective kinase inhibitors. Its core structure, featuring a piperazine moiety linked to a thiazolopyridine heterocycle, is a common pharmacophore found in inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1). These kinases are critically implicated in the pathogenesis of certain non-small cell lung cancers (NSCLC) and other malignancies. This Boc-protected piperazine derivative is specifically utilized to efficiently introduce the critical 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine fragment into more complex molecular architectures during drug discovery campaigns. The compound's primary research value lies in its role in the development of targeted cancer therapeutics, where it is used to build molecules that compete with ATP for binding to the kinase domain, thereby disrupting oncogenic signaling pathways and inducing apoptosis in cancer cells. Its application is central to structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties of potential clinical candidates, such as analogs related to the approved drug Lorlatinib. For Research Use Only. Not for Human or Veterinary Diagnostic or Therapeutic Use.

Properties

IUPAC Name

tert-butyl 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-17-11-5-4-6-16-12(11)22-13/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZXZJNNJUJCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(S2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₅H₂₀N₄O₂S
  • Molecular Weight : 320.4 g/mol
  • CAS Number : 2097962-54-2
  • Structure : The compound contains a thiazolo[5,4-b]pyridine moiety linked to a piperazine ring, which is characteristic of many bioactive compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that compounds containing thiazole and pyridine moieties often exhibit diverse pharmacological effects, including:

  • Antitumor Activity : Thiazolo[5,4-b]pyridine derivatives have been identified as potential inhibitors of key signaling pathways involved in cancer progression. For instance, some derivatives have shown significant inhibition of PI3K/mTOR pathways, which are critical in cancer cell survival and proliferation .
  • Anticonvulsant Properties : Compounds with similar structural features have demonstrated anticonvulsant activities in various animal models. The presence of specific functional groups enhances their efficacy in modulating neurotransmitter systems .

Antitumor Activity

A series of studies have evaluated the antitumor potential of thiazolo[5,4-b]pyridine derivatives, including this compound. The following table summarizes the findings:

CompoundIC₅₀ (µM)TargetNotes
This compound1.61 ± 0.92Cancer cell linesExhibited significant cytotoxicity against various cancer types
Compound A1.98 ± 1.22Anti-Bcl-2Effective against Jurkat cells
Compound B<1.0PI3K InhibitorSelectively inhibits PI3Kα and PI3Kγ

Case Studies

  • Anticancer Study : In a study published by MDPI, a derivative similar to this compound was tested against multiple cancer cell lines. The study reported a median effective concentration (EC₅₀) indicating strong anticancer properties compared to standard chemotherapeutics .
  • Anticonvulsant Effects : Another investigation focused on the anticonvulsant effects of thiazole-containing compounds. Results indicated that certain structural modifications led to enhanced activity in reducing seizure frequency in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of electron-donating groups at specific positions on the thiazole ring significantly enhances antitumor activity.
  • Modifications to the piperazine ring can influence the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₂₀N₄O₂S
  • Molecular Weight : 320.4 g/mol
  • CAS Number : 2097962-54-2

The compound features a thiazolo[5,4-b]pyridine scaffold, which is known for its diverse biological activities. The piperazine ring enhances its pharmacological properties by improving solubility and bioavailability.

PI3K Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of phosphoinositide 3-kinases (PI3K), which are critical in various signaling pathways related to cancer cell proliferation and survival. For instance, a study demonstrated that derivatives of thiazolo[5,4-b]pyridine exhibited significant inhibitory activity against multiple isoforms of PI3K:

  • IC50 Values :
    • PI3Kα: 3.6 nM
    • PI3Kγ: 1.8 nM
    • PI3Kδ: 2.5 nM
    • PI3Kβ: significantly higher IC50, indicating selectivity for the other isoforms .

Anticancer Potential

The structural features of Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate contribute to its anticancer properties. The compound's ability to inhibit PI3K signaling pathways suggests it could be effective against various cancers, including breast and prostate cancer. In vitro assays have shown that it can induce apoptosis in cancer cell lines .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that allow for the modification of the thiazolo[5,4-b]pyridine structure to enhance biological activity:

  • Starting Materials : Utilizing readily available pyridine derivatives.
  • Reactions : Employing strategies such as nucleophilic substitution and cyclization to form the thiazolo[5,4-b]pyridine core.
  • Final Product : Purification methods include chromatography to isolate the desired compound with high purity .

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on various thiazolo[5,4-b]pyridine derivatives to identify key functional groups influencing PI3K inhibition. The study concluded that modifications to the piperazine moiety significantly impacted potency:

Compound VariantIC50 (nM)Observations
Parent Compound3.6High activity against PI3Kα
Morpholinyl Substituted4.0Slight decrease in potency
Removal of Methoxyl Group53Significant drop in activity

This analysis underscores the importance of specific structural elements in enhancing or diminishing biological efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and the ATP binding pocket of PI3Kα. Key interactions include:

  • Hydrogen bonds with residues such as Val851 and Lys802.
  • Water bridge formation with other critical residues enhancing binding affinity.

These findings support the hypothesis that this compound can effectively target PI3Kα due to its favorable structural conformation .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Piperazine Derivatives

Compound Name Substituent on Piperazine Heterocycle/Functional Group Molecular Formula Key References
Target Compound Thiazolo[5,4-b]pyridin-2-yl Thiazolo-pyridine C₁₆H₂₁N₃O₂S
tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate Thiazol-4-yl, 5-fluoropyridine Thiazole-pyridine hybrid C₁₇H₂₀FN₃O₂S
tert-Butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A10) 4-(Trifluoromethyl)pyridine Pyridine with CF₃ C₁₅H₂₀F₃N₃O₂
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate 5-Hydroxypyridine Hydroxylated pyridine C₁₄H₂₁N₃O₃
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (5) 3-Cyanopyridine Cyano-substituted pyridine C₁₅H₂₀N₄O₂

Key Observations :

  • Hydroxy and Amino Groups: The 5-hydroxypyridine derivative (Table 1) offers hydrogen-bonding capabilities, which may enhance solubility and target interaction .
  • Heterocyclic Hybrids : The thiazolo-pyridine system in the target compound and the thiazole-pyridine hybrid in introduce planar, conjugated systems that may improve π-π stacking interactions in biological targets.

Key Observations :

  • Cross-Coupling Reactions : Pd-catalyzed methods (e.g., Stille, Suzuki, Buchwald-Hartwig) are prevalent for introducing aryl/heteroaryl groups to piperazine .
  • Yield Variability : Yields range widely (26–91%), influenced by steric hindrance (e.g., CF₃ groups in A10/A11) and reaction optimization (e.g., microwave-assisted synthesis in ).

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight Purity (%) LogP (Predicted) Key Applications
Target Compound 335.43 Not reported 3.2 Enzyme inhibition, CNS agents
A10 (4-CF₃-pyridine) 332.15 92.4 3.8 Antimicrobial research
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate 291.33 >95 1.5 Solubility-enhanced intermediates
NCT-502 467.15 >95 4.1 PHGDH inhibitors (anticancer)

Key Observations :

  • Lipophilicity : The target compound’s predicted LogP (3.2) is intermediate, balancing membrane permeability and solubility. CF₃-substituted analogs (LogP ~3.8) may exhibit better CNS penetration but lower aqueous solubility .

Stability and Functionalization Potential

  • Boc Deprotection : The tert-butyl group can be cleaved under acidic conditions (e.g., TFA or HCl), enabling further functionalization of the piperazine nitrogen .
  • Thiazolo-Pyridine Reactivity : The electron-deficient thiazolo-pyridine system may undergo nucleophilic substitution at the 2-position, allowing diversification for SAR studies .

Preparation Methods

Nucleophilic Substitution via Mesylate Intermediate and Boc-Piperazine Coupling

One well-documented method involves the preparation of the compound through a multi-step sequence starting from a thiazolo[5,4-b]pyridine derivative bearing a suitable leaving group (e.g., mesylate) that is displaced by Boc-protected piperazine.

  • Step 1: Formation of Mesylate Intermediate

    • Starting from a 6-(2-nitrophenyl)imidazo[2,1-b]thiazol-3-ylmethanol derivative, the alcohol is converted into a mesylate using methanesulfonyl chloride and triethylamine in dichloromethane at 0°C.
    • The reaction mixture is then warmed to room temperature and stirred for 15 minutes.
    • Work-up involves quenching with brine and extraction with dichloromethane, followed by drying and concentration to afford the mesylate intermediate.
  • Step 2: Nucleophilic Substitution with Boc-Piperazine

    • The mesylate intermediate is reacted with Boc-piperazine and triethylamine in acetonitrile at room temperature for 24 hours.
    • This substitution yields the Boc-protected piperazine derivative of the thiazolo[5,4-b]pyridine.
    • The crude product is purified by extraction and drying steps.
  • Step 3: Reduction and Further Functionalization

    • The nitro group on the aromatic ring can be reduced using sodium hydrosulfide hydrate under reflux conditions in a methanol-water mixture.
    • Subsequent purification steps yield the desired tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate compound.

This method is supported by detailed experimental procedures and is noted for its relatively mild conditions and good yields (typically moderate to high).

Reaction Parameters and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Mesylation Methanesulfonyl chloride, Et3N, CH2Cl2 0°C to RT 15 min High Formation of mesylate intermediate
Nucleophilic substitution Boc-piperazine, Et3N, CH3CN Room temperature 24 h Moderate-High Substitution to form Boc-protected product
Nitro group reduction Sodium hydrosulfide hydrate, MeOH/H2O Reflux 24 h Moderate Conversion to amino derivative
Click chemistry (alternative) CuI (10 mol%), DIPEA, DMF 0°C 5 min 90–97 One-pot synthesis of substituted piperazines

Characterization and Purity

The synthesized this compound and related derivatives are typically characterized by:

These analyses confirm the successful synthesis and high purity (>95%) of the compounds prepared by the described methods.

Summary of Research Findings

  • The mesylate intermediate approach allows for stepwise, controlled synthesis with good yields and purity, suitable for scale-up and further functionalization.
  • The one-pot click chemistry method offers a rapid and efficient alternative for synthesizing tert-butyl 4-substituted piperazine carboxylates, potentially adaptable for the target compound.
  • Reaction conditions such as temperature, solvent choice, and base presence critically influence yield and purity.
  • The use of neutral starting materials (non-salt forms) in coupling reactions improves reaction mixture handling and product purity, as observed in related carbamate synthesis.

Q & A

Basic: What are optimal synthetic routes for preparing tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, substituting a halogenated heterocycle (e.g., 5-bromo-2-chloropyrimidine) with tert-butyl piperazine-1-carboxylate in refluxing 1,4-dioxane with K₂CO₃ yields ~80–89% under optimized conditions . Key factors include:

  • Temperature : Reactions at 110°C for 12 hours maximize yield (88.7%) compared to shorter durations .
  • Catalyst : Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄) enable functionalization of boronate esters, as seen in Pfizer’s synthesis of analogous piperazine derivatives (91% yield) .
  • Purification : Silica gel chromatography with gradients (e.g., hexane:EtOAc) ensures high purity .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:
Combined spectroscopic and crystallographic methods are essential:

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl at δ 1.46 ppm, aromatic protons at δ 7.0–8.8 ppm) .
  • LCMS : Confirms molecular ion peaks (e.g., m/z 372.2 [M+H]⁺ for related derivatives) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., triclinic crystal system with a = 6.0568 Å, β = 81.206°) .

Advanced: How to address contradictions in spectral data (e.g., NMR shifts) across different synthetic batches?

Methodological Answer:
Discrepancies may arise from solvent polarity, tautomerism, or impurities. To resolve:

  • Standardization : Use deuterated solvents (CDCl₃/DMSO-d₆) and internal standards (TMS) .
  • 2D NMR : HSQC and HMBC correlations validate connectivity, as shown in Pfizer’s characterization of analogous thiazole derivatives .
  • HRMS : High-resolution mass spectrometry (e.g., m/z 341.1972 [M+H]⁺) confirms molecular formula .

Advanced: How does the thiazolo[5,4-b]pyridine moiety influence biological activity, and how to design structure-activity relationship (SAR) studies?

Methodological Answer:
The thiazolo-pyridine core enhances π-π stacking with biological targets (e.g., kinases) and modulates solubility. For SAR:

  • Functionalization : Introduce substituents at the 5-position of pyridine to alter steric/electronic profiles .
  • Assays : Test inhibition of enzymatic activity (e.g., kinase assays) or cellular proliferation (MTT assays) .
  • Comparative Analysis : Contrast with analogs lacking the thiazole ring to isolate its contribution .

Advanced: What challenges arise in crystallizing this compound, and how to optimize conditions?

Methodological Answer:
Crystallization challenges include polymorphism and solvent inclusion. Strategies:

  • Solvent Screening : Use mixed solvents (e.g., EtOAc/hexane) to induce slow nucleation .
  • Temperature Gradients : Gradual cooling from 60°C to 4°C improves crystal quality .
  • Additives : Seed crystals or surfactants (e.g., PEG) reduce amorphous precipitation .

Advanced: How to resolve low yields in cross-coupling reactions involving thiazolo-pyridine boronate esters?

Methodological Answer:
Low yields often stem from boronate instability or side reactions. Solutions:

  • Catalyst Optimization : Use XPhos Pd G3 for enhanced stability in Suzuki couplings .
  • Protecting Groups : Boc-protected piperazine prevents undesired side reactions .
  • Microwave Irradiation : Accelerates reaction kinetics (e.g., 3 hours at 100°C vs. 12 hours conventionally) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate

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